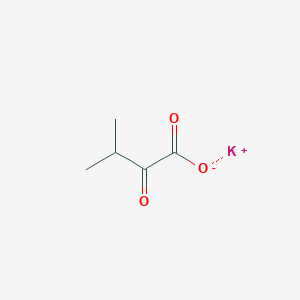
Potassium 3-methyl-2-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Potassium 3-methyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion of 3-methyl-2-oxobutanoic acid is generated by deprotonation with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired potassium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
Potassium 3-methyl-2-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms such as alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Potassium 3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the biosynthesis of branched-chain amino acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of potassium 3-methyl-2-oxobutanoate involves its participation in biochemical pathways. It acts as a substrate for enzymes such as 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to form ketopantoate. This reaction is a key step in the biosynthesis of pantothenate (vitamin B5) and coenzyme A .
相似化合物的比较
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: Similar in structure but with sodium instead of potassium.
Ethyl 3-oxobutanoate:
3-methyl-2-oxobutanoic acid: The parent acid form of the compound.
Uniqueness
Potassium 3-methyl-2-oxobutanoate is unique due to its specific role in biochemical pathways and its potassium ion, which can influence its solubility and reactivity compared to its sodium counterpart .
生物活性
Potassium 3-methyl-2-oxobutanoate, also known as potassium 3-methyl-2-oxobutyrate, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, metabolic roles, and applications in various fields, particularly in medicine and agriculture.
- Molecular Formula : C5H7KO3
- Molecular Weight : 166.17 g/mol
- CAS Number : 23698453
Biological Activity
This compound exhibits several significant biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways.
1. Role in Amino Acid Metabolism
This compound is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production. It serves as a substrate for enzymes involved in the transamination and decarboxylation processes that lead to the formation of valine, leucine, and isoleucine.
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It is involved in the synthesis of neurotransmitters and can influence neuronal health by modulating metabolic pathways associated with oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotective Mechanisms
A study published in Neuropharmacology highlighted the compound's role as a precursor for neuroprotective agents. The findings suggested that it could enhance cognitive function by promoting neuronal survival under stress conditions .
Study 2: Antioxidant Activity
In vitro studies demonstrated that this compound exhibits antioxidant properties. It was shown to scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for preventing neurodegenerative diseases .
Study 3: Impact on Plant Growth
Research conducted on agricultural applications revealed that this compound enhances plant growth by improving nutrient uptake and stress tolerance. It was observed to increase chlorophyll content and photosynthetic efficiency in crops under saline conditions .
Data Table: Biological Effects of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Modulates neurotransmitter synthesis | |
| Antioxidant | Scavenges free radicals | |
| Plant Growth Stimulation | Enhances nutrient uptake |
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are essential. Current data indicate low toxicity levels; however, further studies are warranted to fully understand its safety profile in therapeutic contexts.
属性
分子式 |
C5H7KO3 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
potassium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.K/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
ZXZOMLSRJKRZSY-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C(=O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















